molecular formula C6H4F7IO B3239807 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol CAS No. 1422-42-0

4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol

Cat. No.: B3239807
CAS No.: 1422-42-0
M. Wt: 351.99 g/mol
InChI Key: AAIXLNBYXIVUKR-IWQZZHSRSA-N
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Description

Contextual Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound implications across diverse fields such as pharmaceuticals, agrochemicals, and materials science. wikipedia.orgelsevierpure.com The unique properties of the fluorine atom—its small size, high electronegativity (3.98), and the exceptional strength of the C-F bond (average bond energy of ~480 kJ/mol)—impart remarkable characteristics to organic molecules. wikipedia.orgmdpi.com In medicinal chemistry, the introduction of fluorine or fluoroalkyl groups into drug candidates is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes. researchgate.netalfa-chemistry.com This is evidenced by the fact that an estimated 20-25% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgalfa-chemistry.com

The electronic effects of fluorine can also be used to fine-tune the physicochemical properties of a molecule, such as its acidity or basicity (pKa), which can improve the bioavailability of drug candidates. alfa-chemistry.com Beyond medicine, organofluorine compounds are integral to materials science. researchgate.netnih.gov Fluoropolymers like poly(tetrafluoroethylene) (Teflon) are valued for their chemical inertness and low friction, while other fluorinated materials are crucial for applications in liquid crystal displays, solar cells, and fuel cells. researchgate.netnih.gov The continuous development of novel fluorination methods enables chemists to synthesize increasingly complex and tailored organofluorine compounds, pushing the boundaries of what is possible in drug discovery and material innovation. researchgate.net

Strategic Importance of Iodinated Alkenes and Fluorinated Alcohols as Synthetic Precursors

Iodinated alkenes, also known as vinyl iodides, are highly versatile synthetic intermediates in organic chemistry. wikipedia.org Their strategic importance stems primarily from their utility in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.orgacs.org These reactions are fundamental for the construction of carbon-carbon bonds. The reactivity of vinyl halides in these couplings follows the order I > Br > Cl, which is inversely related to the carbon-halogen bond strength. wikipedia.org The C-I bond is the weakest of the carbon-halogen bonds (dissociation energy of ~57.6 kcal/mol), allowing vinyl iodides to react faster and under milder conditions than their bromide or chloride counterparts. wikipedia.org This high reactivity makes them invaluable for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org Beyond cross-coupling, vinyl iodides can be converted into other useful functionalities, such as vinyl Grignard reagents, or can undergo elimination to form alkynes. wikipedia.org

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), represent another class of crucial precursors and reaction media in modern synthesis. researchgate.net Their unique combination of properties—strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity—allows them to act as powerful promoters for a wide range of organic reactions, often without the need for a catalyst. researchgate.netacs.orgrsc.org By forming strong hydrogen bonds, fluorinated alcohols can activate electrophiles, such as epoxides or allylic alcohols, facilitating nucleophilic attack. acs.orgarkat-usa.org This "boosting effect" is attributed to their ability to stabilize cationic reaction intermediates. acs.org Their use as solvents offers distinct advantages in terms of operational simplicity and environmental friendliness for numerous transformations, including nucleophilic substitutions, C-H functionalizations, and ring-opening reactions. researchgate.netrsc.org

Structural Features and Research Relevance of 4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol (B1606588)

The compound this compound is a polyfunctionalized organohalogen that embodies the synthetic utility discussed previously. Its structure integrates three key functional groups: a perfluorinated alkyl chain, a vinyl iodide moiety, and a primary allylic alcohol. This unique combination makes it a highly relevant and valuable building block in contemporary organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₄F₇IO
Molecular Weight 351.99 g/mol
IUPAC Name This compound
CAS Number 92835-82-0

Data sourced from references cymitquimica.comepa.gov.

The structural features confer distinct reactivity and potential applications:

Heptafluorohexyl Group: This highly fluorinated tail imparts properties typical of organofluorine compounds, such as increased lipophilicity and metabolic stability. mdpi.comresearchgate.net It can be leveraged in the design of bioactive molecules or advanced materials.

Vinyl Iodide Moiety: As a reactive functional group, the vinyl iodide is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions. wikipedia.orgacs.org This allows for the straightforward introduction of various alkyl, aryl, or alkynyl substituents at the C-2 position, enabling rapid diversification of the molecular scaffold.

Allylic Alcohol: The primary alcohol group provides another site for chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile or electrophile in substitution reactions, further enhancing the synthetic versatility of the molecule.

The research relevance of this compound lies in its potential as a trifunctional building block. It serves as a precursor to complex fluorinated molecules, where each functional group can be addressed selectively to construct elaborate molecular architectures.

Overview of Research Trajectories Investigating Polyfunctionalized Organohalogens

Research into polyfunctionalized organohalogens—molecules bearing multiple halogen atoms and/or other functional groups—is a dynamic area of organic synthesis. nih.govembibe.com A primary trajectory involves the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. acs.org Given their structural complexity, achieving precise control over the placement of each functional group (regiocontrol) and their spatial arrangement (stereocontrol) is a significant synthetic challenge. acs.org Modern methods focus on iodine-mediated reactions, electrophilic cyclizations, and transition-metal catalysis to construct these intricate structures from simpler precursors. acs.orgmdpi.comresearchgate.netnih.gov

Another major research direction is the exploration of the synthetic utility of these compounds as versatile intermediates. edubull.com Polyhalogenated compounds are used as solvents, refrigerants, and key starting materials in the pharmaceutical and agrochemical industries. embibe.comtopperlearning.comsanskritischool.edu.in The presence of multiple, distinct halogen atoms allows for sequential and site-selective reactions, such as differential cross-coupling, where one halogen (e.g., iodine) can be reacted while another (e.g., chlorine or bromine) remains intact for a subsequent transformation. wikipedia.org This enables the efficient and modular synthesis of complex target molecules. The overarching goal is to expand the synthetic toolbox, providing chemists with robust and flexible platforms for building the next generation of functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXLNBYXIVUKR-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(C(C(F)(F)F)(F)F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896670
Record name (2Z)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92835-92-2
Record name (2Z)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Synthetic Methodologies for 4,4,5,5,6,6,6 Heptafluoro 2 Iodohex 2 En 1 Ol and Analogues

Retrosynthetic Strategies and Design Principles for Heptafluoropropyl-Containing Alkenols

A retrosynthetic analysis of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588) suggests several potential disconnection points. The primary allylic alcohol could be installed via the reduction of a corresponding α,β-unsaturated aldehyde or carboxylic acid derivative. The core of the molecule, the iodo-substituted alkene with a heptafluoropropyl group, can be approached in several ways.

One logical disconnection is at the carbon-carbon double bond, which could be formed through olefination reactions. However, a more convergent approach involves the construction of the C-I and C-C bonds on a pre-existing carbon skeleton. A key precursor could be a propargyl alcohol derivative, which upon reaction with a heptafluoropropyl iodide species, could yield the desired vinyl iodide.

Alternatively, a heptafluoropropyl-substituted alkyne could serve as a key intermediate. Hydroiodination or other iodo-functionalization reactions could then introduce the iodine at the desired position. The stereochemistry of the double bond is a crucial aspect to consider in all these approaches, with the (E)-isomer often being the thermodynamically more stable product.

Regioselective and Stereoselective Approaches to Iodoalkenes and Fluorinated Alcohols

The synthesis of the target molecule requires precise control over the regioselectivity and stereoselectivity of the reactions involved. The formation of the vinyl iodide and the introduction of the fluorine atoms must be carefully orchestrated.

Direct Iodofluorination and Related Halofunctionalizations of Alkynes or Dienes

Direct iodofluorination of alkynes presents a plausible route to vinyl iodides. This reaction typically involves an electrophilic iodine source and a nucleophilic fluoride (B91410) source. The regioselectivity of the addition is governed by the electronic properties of the alkyne. For a terminal alkyne, the addition of "IF" would likely follow Markovnikov's rule, with the iodine adding to the terminal carbon. However, for internal alkynes, the regioselectivity can be influenced by the steric and electronic nature of the substituents. The stereoselectivity of the addition is often anti, leading to the (E)-isomer. For instance, the reaction of alkynes with a combination of an iodine source and a fluoride donor can yield iodofluoroalkenes. organic-chemistry.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper-mediated reactions involving vinylic iodides and fluorinated substrates)

Transition metal catalysis offers powerful tools for the formation of C-C and C-X (where X is a halogen) bonds. Palladium-catalyzed cross-coupling reactions are particularly useful for the synthesis of substituted alkenes. For instance, a heptafluoropropyl-containing vinyl iodide could be coupled with a suitable partner to construct the desired carbon skeleton.

A highly effective method for the synthesis of perfluoroalkyl-substituted vinyl iodides involves the palladium-catalyzed carboperfluoroalkylation of alkynes. This three-component reaction utilizes an alkyne, a perfluoroalkyl iodide, and an organoboron reagent to generate a trisubstituted alkene with high regio- and stereocontrol. researchgate.netresearchgate.net This approach could be adapted to incorporate the necessary hydroxyl functionality.

Copper-catalyzed reactions are also relevant, particularly for the synthesis of vinyl iodides from terminal alkynes. These reactions often proceed with high stereoselectivity, yielding the (E)-isomer.

Hypervalent Iodine Reagent-Mediated Transformations

Hypervalent iodine reagents are versatile and environmentally benign oxidizing agents that have found widespread use in organic synthesis. mdpi.com In the context of synthesizing the target molecule, they can be employed in several ways. For instance, hypervalent iodine reagents can act as electrophilic iodine sources in iodination reactions of alkenes and alkynes. beilstein-journals.org They can also mediate oxidative cyclizations and other functionalization reactions. Some hypervalent iodine compounds can also serve as sources of fluorine. researchgate.net

The use of hypervalent iodine reagents in combination with a fluoride source can achieve the fluorination of alkenes. For example, the in-situ generation of PhIF2 from PhIO and a fluoride source can be used to fluorinate alkynes, proceeding through a bridged iodonium (B1229267) species to yield (E)-β-vinyliodonium fluorides. researchgate.net

Radical-Mediated Pathways and Photoredox Catalysis in C-F and C-I Bond Formation

Radical reactions provide a powerful alternative for the formation of C-F and C-I bonds. The addition of perfluoroalkyl iodides to alkynes can be initiated by radical initiators to produce perfluoroalkyl-substituted vinyl iodides. researchgate.net This reaction often proceeds with high regio- and stereoselectivity, favoring the (E)-isomer.

Visible light photoredox catalysis has emerged as a mild and efficient method for generating radicals under controlled conditions. This technique can be applied to the synthesis of fluorinated and iodinated compounds. For example, the photoredox-catalyzed trifluoromethylation of alkynes with CF3I can be controlled to selectively produce trifluoromethylated alkenyl iodides. A similar strategy could be envisioned for the introduction of a heptafluoropropyl group.

Deoxyfluorination and Hydrofluorination Strategies for Alcohol and Alkene Precursors

Deoxyfluorination is a common method for introducing fluorine into a molecule by converting a hydroxyl group into a C-F bond. While not directly applicable to the synthesis of the vinyl iodide moiety, it is a crucial technique for the preparation of fluorinated building blocks.

Hydrofluorination of alkenes is another important method for C-F bond formation. This reaction involves the addition of HF across a double bond. The regioselectivity is typically Markovnikov, which might not be suitable for the direct synthesis of the target molecule but could be used in the preparation of fluorinated precursors. Various reagents and catalysts have been developed to perform hydrofluorination under milder and more selective conditions.

Data Tables

Table 1: Representative Methods for the Synthesis of Vinyl Iodides from Alkynes

MethodReagentsSubstrateProductStereoselectivityYield (%)
HydroiodinationHITerminal Alkyne2-Iodo-1-alkeneMarkovnikovModerate
Hydrometalation-Iodination1. DIBAL-H, Ni(dppp)Cl₂2. NISTerminal Alkyneα-Vinyl Iodideα-selectiveHigh
Radical AdditionRf-I, Radical InitiatorTerminal Alkyne(E)-Rf-CH=CHI(E)-selectiveHigh
IododesilylationNIS, HFIPVinyl SilaneVinyl IodideRetentionHigh

Table 2: Overview of Fluorination Methods

MethodReagentsSubstrateProductKey Features
IodofluorinationI₂, HF-PyridineAlkene2-Fluoroalkyl IodideRegioselective
Hypervalent Iodine FluorinationPhIO, HF sourceAlkyne(E)-β-Vinyliodonium FluorideStereoselective
DeoxyfluorinationDAST, Deoxo-FluorAlcoholAlkyl FluorideC-OH to C-F conversion
HydrofluorinationHF or HF equivalentAlkeneAlkyl FluorideMarkovnikov addition

Asymmetric Synthetic Routes to Chiral Fluorinated Alcohol Derivatives

The development of asymmetric methods to access chiral fluorinated alcohols is of significant interest due to the prevalence of such motifs in pharmaceuticals and agrochemicals. While specific methodologies for the asymmetric synthesis of this compound are not extensively documented, several analogous approaches for creating chiral fluorinated and halogenated alcohols are well-established. These methods often rely on catalytic processes to induce enantioselectivity.

One prominent strategy involves the catalytic asymmetric hydrogenation of fluorinated allylic alcohols . For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various fluorinated allylic alcohols, affording chiral 1,2-fluorohydrins in high yields and enantioselectivities. This method is compatible with a range of aromatic, aliphatic, and heterocyclic fluorinated compounds. nih.gov

Another powerful approach is chemoenzymatic synthesis . Alcohol dehydrogenases, for example, can be used for the asymmetric reduction of prochiral α-halogenated acyl moieties to their corresponding chiral alcohols with excellent enantiomeric excess (95–>99%) and high yields (up to 98%). nih.gov This biocatalytic method offers the advantage of mild reaction conditions and high specificity.

Enantioselective fluorination of allylic alcohols represents a direct approach to chiral fluoro-homoallylic alcohols. This can be achieved using chiral anion phase-transfer catalysis, where a chiral phosphoric acid catalyst facilitates the enantioselective transfer of a fluorine atom from an electrophilic fluorine source, such as Selectfluor. scispace.com The use of a directing group, like a boronic acid, can be crucial for achieving high levels of enantiocontrol.

Furthermore, catalytic regio- and enantioselective halo-functionalization of allylic alcohols provides a route to chiral halo-alcohols. For example, a titanium-mediated haloazidation of allylic alcohols using a chiral Schiff base catalyst allows for the enantioselective introduction of a halogen (chlorine or bromine) and an azide (B81097) group. nih.gov The resulting halo-azido alcohols can serve as versatile intermediates for further synthetic transformations.

The table below summarizes key findings from various asymmetric synthetic methodologies applicable to the synthesis of chiral fluorinated and halogenated alcohol derivatives.

MethodCatalyst/EnzymeSubstrate TypeProduct TypeEnantiomeric Excess (ee)YieldReference
Asymmetric HydrogenationIridium-azabicyclo thiazole-phosphineFluorinated allylic alcoholsChiral 1,2-fluorohydrinsUp to 97%>95% nih.gov
Chemoenzymatic ReductionAlcohol dehydrogenase (L. kefir)α-Halogenated acyl moietiesChiral α-halogenated alcohols95–>99%Up to 98% nih.gov
Enantioselective FluorinationChiral Phosphoric AcidAllylic alcoholsChiral α-fluoro homoallylic alcoholsUp to 92%High scispace.com
Regio- and Enantioselective HaloazidationTitanium-chiral Schiff baseAllylic alcoholsChiral halo-azido alcoholsHighGood nih.gov

Green Chemistry and Sustainable Synthesis Considerations for Halogenated Fluorinated Compounds

The synthesis of halogenated fluorinated compounds traditionally involves reagents and conditions that are often hazardous and environmentally persistent. The principles of green chemistry aim to mitigate these issues by promoting the use of safer chemicals, reducing waste, and improving energy efficiency.

A key principle of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For instance, the development of metal-catalyzed cross-coupling reactions to form C-F bonds using fluoride ions is a greener alternative to traditional methods that generate significant waste.

The use of safer solvents and reagents is another cornerstone of green chemistry. There is a growing trend to replace hazardous elemental halogens (e.g., Br₂, Cl₂) with safer alternatives like N-halosuccinimides. indianchemicalsociety.com Furthermore, conducting reactions in environmentally benign solvents such as water or supercritical fluids is highly desirable. indianchemicalsociety.com Recent research has demonstrated the feasibility of various fluorination reactions in aqueous media, challenging the long-held belief that fluorination is incompatible with water.

Energy efficiency is also a critical consideration. The use of alternative energy sources, such as microwave irradiation and ultrasound, can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.netwjpmr.com These techniques have been successfully applied to a variety of organic syntheses. researchgate.net

In the context of synthesizing iodo-fluoro compounds, a metal-free approach using iodine compounds has been reported as an environmentally friendly alternative to metal-catalyzed cross-coupling reactions, which often employ toxic and expensive metals. youtube.com This method aligns with the green chemistry principle of avoiding hazardous substances.

The following table outlines several green chemistry approaches and their application in the synthesis of halogenated and fluorinated organic compounds.

Green Chemistry PrincipleApproachApplication in Halogenated/Fluorinated SynthesisBenefitsReference
Atom Economy Catalytic methodsMetal-catalyzed cross-coupling for C-F bond formation.Reduces waste, increases efficiency. indianchemicalsociety.com
Safer Chemicals Use of less hazardous reagents and solventsReplacing elemental halogens with N-halosuccinimides; using water as a solvent for fluorination reactions.Reduces toxicity and environmental impact. indianchemicalsociety.com
Energy Efficiency Alternative energy sourcesMicrowave and ultrasound-assisted synthesis.Shorter reaction times, lower energy consumption. researchgate.netwjpmr.com
Use of Renewable Feedstocks BiocatalysisEnzymatic reactions for the synthesis of chiral fluorinated alcohols.Mild reaction conditions, high selectivity. nih.gov
Reduce Derivatives One-pot synthesis, avoiding protecting groupsDevelopment of tandem reactions for the synthesis of complex molecules.Simplifies synthetic routes, reduces waste. nih.gov
Design for Degradation Introduction of biodegradable functional groupsDesigning fluorinated compounds that are more susceptible to environmental degradation.Reduces persistence in the environment.
Real-time analysis for Pollution Prevention In-situ reaction monitoringUsing spectroscopic techniques to monitor reaction progress and minimize byproduct formation.Optimizes reaction conditions, reduces waste.
Inherently Safer Chemistry for Accident Prevention Metal-free synthesisUsing iodine compounds for the synthesis of fluorine-containing molecules.Avoids the use of toxic and expensive metals. youtube.com

Reactivity Profiles and Mechanistic Investigations of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohex 2 En 1 Ol

Electrophilic and Nucleophilic Reactivity at the Iodinated Vinyl Moiety

The iodinated vinyl group is a key center for chemical transformations. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a dissociation energy of approximately 57.6 kcal/mol, rendering the iodine an excellent leaving group in various reactions. wikipedia.org The presence of the adjacent heptafluoropropyl group significantly influences the electronic properties of the double bond, enhancing the electrophilicity of the carbon atom bonded to the iodine. Vinyl iodides are generally stable under nucleophilic conditions but are highly versatile precursors in transition-metal-catalyzed reactions. wikipedia.org

The vinylic C-I bond is particularly amenable to oxidative addition to low-valent transition metal centers, initiating catalytic cycles for carbon-carbon bond formation. wikipedia.org Due to the strength of the C-I bond, vinyl iodides typically react faster and under milder conditions than their bromide or chloride analogs. wikipedia.org This reactivity makes 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588) a valuable substrate for reactions such as Sonogashira, Suzuki, and Negishi couplings. wikipedia.orgacs.org

Research on analogous (E)-perfluoroalkyl vinyl iodides has demonstrated their successful participation in palladium-mediated cross-coupling reactions. For instance, Sonogashira coupling with terminal alkynes and Negishi coupling with in situ-generated alkenylzirconium species proceed efficiently. acs.org

Table 1: Palladium-Mediated Cross-Coupling Reactions of an Analogous Perfluoroalkyl Vinyl Iodide (Rf-CH=CHI) acs.org
Coupling TypeCoupling PartnerCatalyst SystemSolvent/BaseConditionsProductYield (%)
Sonogashira1-HeptynePdCl2(PPh3)2 (3 mol %), CuI (3 mol %)Et3N40 °C, 4 hRf-CH=CH-C≡C-C5H1185
SonogashiraPhenylacetylenePdCl2(PPh3)2 (3 mol %), CuI (3 mol %)Et3N40 °C, 4 hRf-CH=CH-C≡C-Ph88
Negishi(E)-1-HeptenylzirconocenePdCl2(PPh3)2 (5 mol %)THFrt, 3 hRf-CH=CH-CH=CH-C5H1175

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is another highly relevant transformation. organic-chemistry.org The reaction of this compound with various aryl or vinyl boronic acids, typically catalyzed by a Pd(0) species with a suitable ligand and base, would be expected to proceed efficiently to generate more complex fluorinated structures. organic-chemistry.orgnih.gov

Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov hydration of alkenes. For this compound, the regioselectivity of the initial hydroboration step would be dictated by both steric and electronic factors. The bulky iodine atom and the heptafluoropropyl group would sterically hinder the approach of the borane reagent to the C2 and C3 positions, respectively. Electronically, the powerful electron-withdrawing nature of the C3F7 group polarizes the double bond, making the C3 carbon electron-deficient. Consequently, the boron atom (the electrophilic part of B-H) is expected to add to the less sterically hindered and more electron-rich C3 carbon, placing the hydrogen at the C2 position. Subsequent oxidation would replace the borane with a hydroxyl group, yielding 4,4,5,5,6,6,6-heptafluoro-2-iodo-hexane-1,3-diol.

Cycloadditions: The electron-deficient nature of the double bond in this compound makes it a potential dienophile in Diels-Alder reactions or a substrate in other cycloaddition processes. Research into related systems has shown that perfluoroalkyl-substituted ketones can undergo [2+2] cycloaddition with ammonium enolates to form β-lactones. rsc.org Furthermore, visible-light-promoted [3+2] cyclization reactions have been developed using perfluoroalkyl-substituted ylides as radical precursors to synthesize highly functionalized pyrrolines. rsc.org These examples suggest that the double bond of the title compound is activated for participation in various concerted or stepwise cycloaddition pathways, enabling the construction of complex fluorinated cyclic systems.

Chemical Transformations Involving the Primary Alcohol Functionality

The primary allylic alcohol group is a versatile handle for a wide range of chemical modifications, including oxidation, esterification, and substitution.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-al, using a variety of mild reagents to avoid over-oxidation or reaction at the double bond. Methods for the selective oxidation of allylic alcohols, such as using manganese dioxide (MnO2) or the Jones reagent under controlled conditions, are well-established. organic-chemistry.org A modern approach for analogous allylic fluorides involves a Wacker-type oxidation using a nitrite co-catalyst, which selectively yields β-fluorinated aldehydes. nih.gov More vigorous oxidation conditions, for instance, employing a copper-catalyzed system with O2 followed by a chlorite oxidation, can convert the allylic alcohol directly to the corresponding carboxylic acid, 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-enoic acid. rsc.org

Reduction: While direct reduction of the primary alcohol is not a typical transformation, it can be converted into a better leaving group (e.g., a tosylate) and then reduced to a methyl group if desired, though this would be a less common synthetic route.

Esterification: Standard esterification procedures, such as the Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with an acyl chloride or anhydride in the presence of a base, can be readily applied to the primary alcohol. These reactions would yield the corresponding esters, which are valuable intermediates in organic synthesis. organic-chemistry.org

The direct substitution of the hydroxyl group in allylic alcohols is a synthetically valuable, atom-economical process. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to act as powerful promoters for the direct SN1-type substitution of allylic alcohols with a wide array of nucleophiles. acs.orgnih.gov This is attributed to the ability of fluorinated alcohols to stabilize the intermediate allylic carbocation through strong hydrogen bonding. This strategy allows for the introduction of various functional groups by displacing the hydroxyl group. acs.org

Table 2: Examples of Nucleophiles Used in Direct Substitution of Allylic Alcohols Promoted by Fluorinated Alcohols acs.orgnih.gov
Nucleophile ClassSpecific NucleophileProduct Type
N-NucleophilesSulfonamides (e.g., TsNH2)Allylic Sulfonamide
Carbamates (e.g., BocNH2)Allylic Carbamate
AminesAllylic Amine
Si-NucleophilesTrimethylsilylazide (TMSN3)Allylic Azide (B81097)
Allyltrimethylsilane1,4-Diene
C-NucleophilesIndoleAllylated Indole
AnisoleAllylated Anisole

Alternatively, the hydroxyl group can be activated by converting it into a better leaving group. For example, reaction with trichloroacetonitrile forms a trichloroacetimidate, which can then be displaced by a nucleophile. This strategy has been successfully employed in the iridium-catalyzed allylic fluorination using Et3N·3HF as the fluoride (B91410) source. organic-chemistry.org

Influence of the Heptafluoropropyl Group on Molecular Reactivity and Electronic Structure

The heptafluoropropyl (C3F7) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its influence permeates the entire molecule, modulating the reactivity of both the vinyl iodide and the alcohol moieties.

Influence on Reactivity: The strong inductive effect (-I) of the C3F7 group significantly lowers the electron density of the C=C double bond. This electronic pull makes the vinylic carbon attached to the iodine more electrophilic and susceptible to nucleophilic attack, and it activates the C-I bond towards oxidative addition in cross-coupling reactions. nih.gov Studies on copper-mediated perfluoroalkylation of aryl iodides show that electron-poor substrates react more readily, a trend consistent with the electronic influence of the C3F7 group. nih.gov Furthermore, the C3F7 group stabilizes radical intermediates, facilitating reactions that proceed through radical pathways, such as certain addition reactions. nih.gov

Influence on Electronic Structure: From a molecular orbital perspective, the electron-withdrawing C3F7 group lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on related fluorinated molecules often show a significant stabilization (lowering of energy) of the LUMO, which reduces the HOMO-LUMO gap and can affect the molecule's spectroscopic properties and reactivity in frontier molecular orbital-controlled reactions like cycloadditions. mdpi.comrsc.org The presence of multiple fluorine atoms also provides a unique spectroscopic handle; 19F NMR spectroscopy can be used to probe the electronic environment around the fluorinated chain, with characteristic chemical shifts observed for the different -CF2- groups and the terminal -CF3 group. mdpi.com

Detailed Studies of Reaction Mechanisms and Intermediates (e.g., Radical Intermediates, Carbocation Formation)

The reactivity of this compound is largely dictated by the nature of the reagents and reaction conditions employed, which can steer the reaction through different mechanistic pathways, including those involving radical and cationic intermediates.

Radical Intermediates: The carbon-iodine bond in vinyl iodides is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of radical initiators. wikipedia.org This leads to the formation of a vinyl radical. In the context of perfluoroalkyl-substituted vinyl iodides, the generation of such radical intermediates is a key step in various addition reactions. acs.orgnih.gov For instance, the addition of perfluoroalkyl iodides to alkenes and alkynes can be initiated by radical processes. acs.org Mechanistic studies suggest that the reaction of perfluoroalkyl iodides with certain initiators can generate perfluoroalkyl radicals, which then participate in subsequent reaction cascades. nih.gov While direct studies on this compound are limited, the established reactivity of similar fluorinated vinyl iodides points towards the accessibility of radical pathways.

Carbocation Formation: The presence of the allylic alcohol functionality introduces the possibility of carbocation formation, particularly under acidic conditions. Protonation of the hydroxyl group converts it into a good leaving group (water), which can depart to form an allylic carbocation. libretexts.org The stability of this carbocation would be influenced by the electron-withdrawing heptafluoropropyl group. Nucleophilic substitution reactions at the allylic position can proceed through an SN1-type mechanism involving such a carbocationic intermediate. libretexts.org However, the strong electron-withdrawing nature of the perfluoroalkyl group is expected to destabilize an adjacent carbocation, potentially favoring alternative mechanistic pathways like SN2 or SN2' reactions.

The interplay between these potential intermediates is crucial in determining the final product distribution. For example, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition of the vinyl iodide to a low-valent palladium species, forming a vinylpalladium intermediate. researchgate.netmdpi.com This process avoids the formation of discrete radical or carbocationic intermediates of the substrate itself.

Reaction TypePotential IntermediateInfluencing Factors
Radical AdditionVinyl RadicalRadical initiator, light, heat
Nucleophilic SubstitutionAllylic CarbocationAcidic conditions, nature of leaving group
Cross-CouplingVinylpalladium ComplexPalladium catalyst, ligands

Stereochemical Outcomes and Regioselectivity in Transformational Reactions

The stereochemistry of the double bond and the regiochemistry of reactions involving the allylic system are critical aspects of the reactivity of this compound.

Stereochemical Outcomes: Many reactions involving vinyl iodides, particularly transition-metal-catalyzed cross-coupling reactions, are known to proceed with retention of the double bond stereochemistry. wikipedia.org This stereospecificity is highly valuable in organic synthesis. For instance, Suzuki and Stille couplings of vinyl iodides generally preserve the E or Z configuration of the starting material in the product. wikipedia.org Therefore, if this compound is used as a substrate in such reactions, the stereochemistry of the resulting product would be directly correlated to the stereochemistry of the starting material.

In nucleophilic substitution reactions at the allylic position, the stereochemical outcome is dependent on the mechanism. An SN2 reaction would proceed with inversion of configuration at the carbon center, while an SN1 reaction involving a planar carbocation intermediate would likely lead to a mixture of stereoisomers. SN2' reactions, where the nucleophile attacks the double bond, also have well-defined stereochemical consequences.

Regioselectivity: The presence of two primary reactive sites—the carbon bearing the iodine and the allylic carbon bearing the hydroxyl group—raises the issue of regioselectivity. In nucleophilic substitution reactions, the attack can occur directly at the carbon bearing the leaving group (SN2) or at the γ-position of the allylic system (SN2'). The regioselectivity is influenced by factors such as the nature of the nucleophile, the leaving group, and the steric and electronic properties of the substrate. nih.gov The electron-withdrawing heptafluoropropyl group at the C4 position significantly influences the electronic distribution in the molecule, which in turn affects the regioselectivity of nucleophilic attack.

In palladium-catalyzed reactions, the regioselectivity of migratory insertion and reductive elimination steps is controlled by the catalyst and ligands, often leading to highly selective transformations.

Reaction TypeKey AspectGeneral OutcomeFactors Influencing Outcome
Cross-CouplingStereochemistryRetention of configurationNature of catalyst and coupling partners
Nucleophilic SubstitutionRegioselectivitySN2 vs. SN2'Nucleophile, leaving group, solvent
Nucleophilic SubstitutionStereochemistryInversion (SN2) or racemization (SN1)Reaction mechanism

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588), multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the methylene (B1212753) protons of the CH₂OH group, and the vinylic proton. The hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 0.5-5.0 ppm). openochem.orgcompoundchem.com The methylene protons (-CH₂-) adjacent to the oxygen are expected to resonate in the range of δ 3.3-4.5 ppm, likely appearing as a doublet due to coupling with the vinylic proton. openochem.orgpdx.edu The vinylic proton (=CH-) is anticipated to be significantly deshielded by the adjacent iodine and the fluorinated alkyl chain, with a chemical shift in the δ 5.2-5.7 ppm region. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. The carbon of the methylene group (C1) would likely appear in the δ 50-80 ppm range, typical for carbons bonded to an oxygen atom. openochem.org The olefinic carbons (C2 and C3) would be in the alkene region (δ 100-150 ppm), with their exact shifts influenced by the iodine and the perfluoroalkyl group. The carbon bearing the iodine (C2) may experience a shielding effect, a phenomenon sometimes observed with heavy atoms. bhu.ac.indocbrown.info The carbons within the heptafluoropropyl chain (C4, C5, C6) will show characteristic shifts and large one-bond ¹J(C-F) coupling constants. compoundchem.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it ideal for analyzing fluorinated compounds. huji.ac.il The spectrum for this compound is expected to show three distinct signals corresponding to the CF₃, and two CF₂ groups. The terminal trifluoromethyl group (-CF₃) would typically appear around δ -80 ppm relative to CFCl₃. The two diastereotopic difluoromethylene groups (-CF₂-) would show more complex splitting patterns and distinct chemical shifts, generally in the range of δ -110 to -130 ppm. ucsb.eduslideshare.net Significant J(F-F) coupling would be observed between the fluorine nuclei on adjacent carbons. researchgate.net

Hypothetical NMR Data for this compound

¹H NMR Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1-CH₂-~4.2d~6.5 (³JHH)
H-3=CH-~6.8t~6.5 (³JHH)
H-O-OH~2.5br s-
¹³C NMR Atom Predicted Chemical Shift (δ, ppm) Predicted ¹JCF (Hz)
C-1-CH₂OH~65-
C-2=CI-~90-
C-3=CH-~145-
C-4-CF₂-~118~250
C-5-CF₂-~110~250
C-6-CF₃~125~280
¹⁹F NMR Atom Predicted Chemical Shift (δ, ppm vs CFCl₃) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
F-4-CF₂-~-125t~15 (³JFF)
F-5-CF₂-~-115q~15 (³JFF), ~8 (³JFF)
F-6-CF₃~-81t~8 (³JFF)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. nih.govacs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene protons (H-1) and the vinylic proton (H-3), confirming their three-bond (vicinal) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected cross-peaks would appear between the H-1 protons and C-1, and between the vinylic H-3 proton and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:

H-1 protons to the olefinic carbons C-2 and C-3.

The vinylic proton H-3 to the methylene carbon C-1 and the fluorinated carbon C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This would be particularly useful for determining the stereochemistry (E/Z isomerism) around the double bond. A NOESY cross-peak between the methylene protons (H-1) and the vinylic proton (H-3) would strongly suggest the Z-isomer, where these protons are on the same side of the double bond. Conversely, a correlation between H-3 and the CF₂ group at C-4 would support the E-isomer. creative-biostructure.com

For a relatively small and flexible molecule like this compound, dynamic NMR studies might be employed to investigate restricted rotation around the C3-C4 single bond. At lower temperatures, the rotation could become slow enough on the NMR timescale to cause broadening or splitting of the signals for the vinylic proton and the adjacent CF₂ group due to the presence of distinct rotational conformers (rotamers). Relaxation studies (T1 measurements) can provide further insights into the molecular motion and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

HRMS is essential for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₆H₄F₇IO). The high mass accuracy of HRMS can easily distinguish this formula from other possibilities.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. This provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected: youtube.com

Loss of Water: Alcohols frequently undergo dehydration, leading to a prominent [M-H₂O]⁺ peak. youtube.comlibretexts.org

Alpha-Cleavage: Cleavage of the C1-C2 bond is unlikely due to the vinylic nature. However, cleavage of the C3-C4 bond could occur.

Loss of Halogens: Cleavage of the C-I bond would lead to the loss of an iodine radical.

Fragmentation of the Fluoroalkyl Chain: Stepwise loss of CF₂ units or the entire C₃F₇ group are common fragmentation patterns for perfluoroalkyl chains.

Hypothetical HRMS Fragmentation Data

m/z (calculated) Proposed Fragment Fragmentation Pathway
351.9195[C₆H₄F₇IO]⁺Molecular Ion (M⁺)
333.9090[C₆H₂F₇I]⁺M⁺ - H₂O
224.9229[C₆H₄F₇O]⁺M⁺ - I
182.9882[C₃H₄IO]⁺Cleavage of C3-C4 bond
169.0038[C₃F₇]⁺Cleavage of C3-C4 bond

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. specac.comudel.edu

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200-3550 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the alcohol. specac.comorgchemboulder.com

C-H Stretches: Vinylic C-H stretching is anticipated just above 3000 cm⁻¹, while the sp³ C-H stretch of the methylene group would be just below 3000 cm⁻¹. vscht.cz

C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹ is characteristic of a carbon-carbon double bond. vscht.cz Its intensity might be variable due to the substitution pattern.

C-O Stretch: A strong C-O stretching band for a primary alcohol is expected in the 1050-1260 cm⁻¹ region. orgchemboulder.com

C-F Stretches: Multiple very strong and characteristic absorption bands are expected in the region of 1100-1350 cm⁻¹ corresponding to the stretching vibrations of the numerous C-F bonds in the heptafluoropropyl group. researchgate.net

C-I Stretch: The carbon-iodine stretching vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range. libretexts.org

Raman spectroscopy would be complementary, often showing strong signals for the more symmetric and less polar C=C and C-I bonds.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure. This technique would definitively determine:

The precise atomic connectivity.

All bond lengths and bond angles.

The stereochemistry at the double bond (confirming E or Z configuration).

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the alcohol group, in the crystal lattice.

This method, however, is entirely dependent on the ability to grow suitable single crystals of the compound.

Chromatographic Techniques (HPLC, GC) for Purity Assessment, Isomer Separation, and Reaction Monitoring.

Chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the detailed analysis of this compound. These methods provide robust, high-resolution separation, enabling precise purity assessment, the separation of geometric isomers, and real-time monitoring of synthesis reactions. The presence of the fluorinated chain, the iodine atom, and the hydroxyl group necessitates the development of specific analytical methods to achieve optimal separation and quantification.

Purity Assessment

The determination of chemical purity is critical for ensuring the quality and consistency of this compound for research and development applications. Both HPLC and GC, coupled with appropriate detectors, can quantify the main compound and detect trace-level impurities that may originate from starting materials, side reactions, or degradation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for assessing the purity of this polar molecule. The separation is typically based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. Due to the compound's fluorinated nature, stationary phases with fluorinated alkyl chains can also offer alternative selectivity compared to traditional C18 columns. chromatographyonline.com Purity is calculated using the principle of area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

A representative HPLC method for purity analysis is detailed below.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Detailed Research Findings: In a hypothetical analysis using the parameters above, a sample of synthesized this compound showed a major peak at a retention time of approximately 12.5 minutes. Several minor peaks, corresponding to impurities, were observed at earlier and later retention times. The purity was calculated from the chromatogram, with results presented in Table 2. Impurity 1 was identified as a starting material, while Impurity 2 was a byproduct from a side reaction.

Table 2: Hypothetical Purity Analysis Data from HPLC

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.215.60.45%
Main Compound 12.5 3435.8 99.21%
Impurity 215.811.80.34%

Gas Chromatography (GC): For GC analysis, the alcohol group of this compound typically requires derivatization (e.g., silylation) to increase its volatility and thermal stability. researchgate.net However, direct injection is also possible under optimized conditions. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) provides excellent resolution and sensitivity for volatile impurities.

Table 3: Illustrative GC-MS Parameters for Purity Assessment

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

Isomer Separation

The double bond in this compound allows for the existence of geometric isomers (E and Z). These isomers possess different spatial arrangements of substituents around the double bond, leading to distinct physical properties, such as dipole moment and boiling point, which can be exploited for chromatographic separation. masterorganicchemistry.com

Detailed Research Findings: The separation of E and Z isomers is often challenging but achievable with high-resolution chromatography. The Z-isomer, typically being more polar due to the relative orientation of the iodine and alcohol groups, is expected to have a shorter retention time in reversed-phase HPLC and a longer retention time in normal-phase chromatography compared to the less polar E-isomer. A study focusing on separating these isomers could employ a specialized stationary phase, such as a pentafluorophenyl (PFP) column, known for its unique selectivity for halogenated and aromatic compounds. researchgate.net

A hypothetical HPLC separation of the E/Z isomers is presented below.

Table 4: Hypothetical HPLC Data for E/Z Isomer Separation

IsomerRetention Time (min)Resolution (Rs)
Z-isomer 14.2-
E-isomer 15.12.1

Conditions: PFP column (150 mm x 4.6 mm, 3 µm), isocratic mobile phase of 70:30 Methanol:Water, flow rate 0.8 mL/min, temperature 25°C, UV detection at 220 nm.

The baseline resolution (Rs > 1.5) indicates a successful separation, allowing for the individual quantification of each isomer in a mixture. nih.gov

Reaction Monitoring

Chromatographic techniques are vital for monitoring the progress of chemical reactions in real-time or via time-course sampling. dtu.dk By analyzing aliquots from a reaction mixture, chemists can track the consumption of reactants and the formation of the desired product, this compound, as well as any intermediates or byproducts. This information is crucial for reaction optimization, determining reaction endpoints, and understanding reaction kinetics.

Detailed Research Findings: Consider the synthesis of the title compound via the reaction of a suitable precursor. By taking samples from the reaction vessel at regular intervals and analyzing them by HPLC, a reaction profile can be generated. The concentration of the starting material would decrease over time, while the concentration of this compound would increase until the reaction reaches completion or equilibrium.

Table 5: Illustrative Reaction Monitoring Data by HPLC

Time (hours)Reactant A Peak AreaProduct Peak Area% Conversion
05480.10.00%
13125.72210.543.0%
21450.33895.273.5%
4215.65102.996.1%
618.25295.499.7%

Percent conversion is calculated based on the relative disappearance of the limiting reactant.

This time-course analysis provides valuable kinetic data, helping to establish the optimal reaction time to maximize yield and minimize the formation of degradation products.

Computational Chemistry and Theoretical Investigations of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohex 2 En 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecular properties of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588). nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure: Calculations would reveal the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electron-rich double bond, the lone pairs on the oxygen and iodine atoms, and the highly electronegative fluorine atoms would significantly influence the shapes and energies of these orbitals. The HOMO is expected to be localized around the C=C double bond and the iodine atom, while the LUMO would likely be associated with the antibonding orbitals of the carbon-iodine and carbon-fluorine bonds. researchgate.net The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties. nih.govafricaresearchconnects.com

Reactivity Predictions: A map of the molecular electrostatic potential (MEP) would be generated to predict reactive sites. Nucleophilic attack would be predicted at electron-deficient (blue) regions, likely around the carbon atoms bonded to fluorine and iodine. Electrophilic attack would be favored at electron-rich (red) regions, such as the hydroxyl group's oxygen atom and the π-system of the double bond. rsc.org Global reactivity descriptors, derived from the HOMO and LUMO energies, would further quantify its reactivity profile.

A hypothetical table of calculated electronic properties is presented below.

PropertyPredicted Value/LocationSignificance
HOMO Energy~ -7.0 eVIndicates susceptibility to electrophilic attack
LUMO Energy~ -1.5 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap~ 5.5 eVSuggests high kinetic stability
Most Negative PotentialOxygen of the hydroxyl groupSite for electrophilic attack
Most Positive PotentialCarbon attached to iodineSite for nucleophilic attack

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for chemical characterization.

NMR Chemical Shifts: Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. stenutz.euliverpool.ac.uk

¹H NMR: The chemical shift of the vinyl proton would be influenced by the cis/trans relationship to the iodine and the neighboring fluorinated alkyl chain. The protons of the CH₂OH group would be deshielded by the adjacent double bond and iodine.

¹³C NMR: Carbons in the C=C double bond are expected to appear in the 100-150 ppm range. libretexts.org The carbon bonded to iodine would experience a significant shift due to the heavy atom effect, while carbons bonded to fluorine would show large downfield shifts.

¹⁹F NMR: The heptafluoropropyl group would produce complex signals, with chemical shifts and coupling constants dependent on their proximity to the double bond and the chiral center (if applicable).

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to infrared (IR) and Raman spectroscopy. Key predicted frequencies would include the O-H stretch of the alcohol, the C=C double bond stretch, and strong C-F stretching vibrations. These calculations also help confirm that an optimized structure is a true energy minimum. mdpi.com

Below is a table of predicted key spectroscopic data.

ParameterPredicted RangeNotes
¹H Chemical Shift (vinyl H)6.0 - 7.5 ppmInfluenced by electronegativity and anisotropy of I and C=C bond. libretexts.orgmodgraph.co.uk
¹³C Chemical Shift (C-I)80 - 100 ppmShielding effect from iodine.
¹⁹F Chemical Shift (CF₃)-80 to -85 ppm (rel. to CFCl₃)Typical range for a terminal trifluoromethyl group.
IR Freq. (O-H stretch)3200 - 3600 cm⁻¹Broad peak, indicative of hydrogen bonding.
IR Freq. (C=C stretch)1600 - 1650 cm⁻¹Weakened by conjugation and substitution.
IR Freq. (C-F stretch)1100 - 1400 cm⁻¹Strong, characteristic absorptions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on single molecules, molecular dynamics (MD) simulations model the behavior of molecules over time, considering temperature, pressure, and interactions with other molecules (either of the same kind or in a solvent). johannesfeist.eusemanticscholar.orgosti.gov

Conformational Analysis: MD simulations would explore the rotational energy barriers around the single bonds, particularly the C-C bond connecting the double bond to the fluorinated chain and the C-O bond of the alcohol. This reveals the most stable conformations (rotamers) and the flexibility of the molecule. acs.orgsoton.ac.uk The bulky heptafluoropropyl group and the iodine atom would create significant steric hindrance, limiting the accessible conformations. researchgate.net

Intermolecular Interactions: In a condensed phase, MD simulations can model how molecules of this compound interact with each other. Key interactions would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters.

Halogen Bonding: The iodine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can act as a halogen bond donor, interacting with Lewis bases like the oxygen atom of a neighboring molecule.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the numerous C-F bonds and the C-I and C-O bonds.

These simulations are crucial for understanding bulk properties like boiling point, viscosity, and solubility.

Elucidation of Reaction Pathways and Transition State Characterization

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. nih.govcardiff.ac.uk For this compound, theoretical studies could elucidate pathways for reactions such as:

Addition to the Double Bond: The reaction coordinate for the addition of electrophiles or radicals to the double bond could be modeled. The presence of both electron-withdrawing (heptafluoropropyl) and electron-donating (iodo, hydroxyl) groups makes the regioselectivity of such additions a subject of interest. rutgers.edu

Nucleophilic Substitution: The pathway for substitution of the iodine atom could be investigated.

Oxidation/Reduction: The mechanism of oxidation of the alcohol or reduction of the double bond could be explored.

For each potential pathway, computational methods are used to locate the transition state structure—the highest energy point along the reaction coordinate. nih.gov Calculating the energy of this transition state relative to the reactants provides the activation energy, which is essential for predicting reaction rates.

Analysis of Steric and Electronic Effects of Fluorine and Iodine Substituents on Molecular Properties

The properties of this compound are dominated by the interplay of its substituents. rutgers.edumdpi.com

Electronic Effects:

Fluorine: The seven fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) through the sigma bond network, pulling electron density away from the carbon skeleton. researchgate.net This effect increases the acidity of the hydroxyl proton and influences the electron density of the double bond. rsc.org Repulsion between the lone pairs of fluorine and the pi-electrons of the double bond can also occur. rutgers.edu

Iodine: Iodine is less electronegative than carbon and can act as a weak electron-donating group through resonance (+R effect) by sharing its lone pairs with the double bond. However, its large size and polarizability also play a significant role in its interactions. Hypervalent iodine chemistry demonstrates its ability to participate in various bonding motifs. nih.govcardiff.ac.uk

Hydroxyl Group: The -OH group has a dual role, acting as an inductive electron-withdrawing group (-I) but a powerful resonance electron-donating group (+R).

Steric Effects:

The heptafluoropropyl group is significantly larger than a propyl group, creating substantial steric bulk on one side of the molecule. researchgate.net

The iodine atom is also large and sterically demanding.

These steric factors would influence the preferred conformations of the molecule, restricting rotation around single bonds and potentially shielding the double bond from attack by bulky reagents. rutgers.edu

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these effects by studying interactions between orbitals, providing a detailed picture of hyperconjugation and charge delocalization within the molecule. researchgate.net

Advanced Applications and Utility of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohex 2 En 1 Ol As a Building Block

Precursor in the Synthesis of Novel Fluorinated Heterocyclic Systems

The presence of both an allylic alcohol and a vinyl iodide moiety within the same molecule makes 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588) a prime candidate for intramolecular cyclization reactions to form a variety of fluorinated heterocyclic systems. While direct experimental data for this specific compound is limited, its reactivity can be inferred from established synthetic methodologies for similar substrates.

One promising avenue is the use of iodine-catalyzed cyclization. Molecular iodine has been shown to be an effective catalyst for the cyclization of 2-alkynylanilines and other unsaturated alcohols to form substituted furans and pyrans. organic-chemistry.orgresearchgate.net This type of reaction typically proceeds through an iodocyclization-protodeiodination sequence. In the case of this compound, an intramolecular attack of the hydroxyl group onto the iodine-activated double bond could lead to the formation of a five- or six-membered ring, followed by subsequent elimination or rearrangement to yield a stable fluorinated furan (B31954) or pyran derivative.

Furthermore, radical cyclization presents another viable strategy. The carbon-iodine bond is susceptible to homolytic cleavage under radical conditions, which can be initiated by various reagents or photochemically. The resulting vinyl radical could then undergo an intramolecular cyclization by attacking the double bond, leading to the formation of a cyclic intermediate that can be further functionalized. Such radical cyclizations of iodine-containing fluoroolefins have been demonstrated to produce unique fluorine-containing oxetanes and oxolanes. nih.gov

Palladium-catalyzed cyclization reactions are also a powerful tool for the synthesis of heterocyclic compounds. The vinyl iodide functionality of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling and cyclization reactions. For instance, an intramolecular Heck-type reaction could be envisioned, where the palladium inserts into the carbon-iodine bond, followed by coordination to the double bond and subsequent migratory insertion and elimination to form a cyclic product.

Monomer or Intermediate for the Development of Specialty Fluoropolymers and Advanced Materials

The unique combination of a polymerizable double bond and a hydroxyl group, along with the significant fluorine content, makes this compound an attractive monomer or intermediate for the synthesis of specialty fluoropolymers and advanced materials. These materials are expected to exhibit desirable properties such as low surface energy, high thermal and chemical stability, and unique optical properties.

The allylic alcohol functionality allows for its participation in various polymerization reactions. While the radical polymerization of allyl alcohol itself can be challenging due to degradative chain transfer, it can be copolymerized with other vinyl monomers to introduce hydroxyl functionality into the polymer backbone. researchgate.net This hydroxyl group can then be used for crosslinking or further modification of the polymer. More advanced techniques like Reversible Addition-Fragmenttation Chain-Transfer (RAFT) polymerization have been successfully employed for the polymerization of various fluorinated monomers, offering excellent control over molecular weight and architecture. nih.govmdpi.comacs.orgresearchgate.netacs.org It is conceivable that this compound could be incorporated into polymer chains using RAFT polymerization, either as a comonomer or as part of a chain transfer agent.

Alternatively, the hydroxyl group can be utilized in polycondensation reactions. For instance, condensation with dicarboxylic acids or their derivatives would lead to the formation of fluorinated polyesters. organic-chemistry.org The bulky heptafluoropropyl group would likely impart significant hydrophobicity and unique solubility characteristics to the resulting polymer.

The vinyl iodide group also offers a handle for post-polymerization modification. For example, a polymer containing units of this compound could be further functionalized via Sonogashira or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic groups onto the polymer chain.

Role in the Construction of Fluorinated Probes and Tags for Chemical Biology Research (without direct biological testing)

Fluorinated molecules are of great interest in chemical biology as probes and tags for imaging and sensing applications. The unique NMR and fluorescence properties of fluorine-containing compounds make them powerful tools for studying biological systems. This compound can serve as a key building block in the synthesis of such probes.

The vinyl iodide functionality is particularly useful for introducing the fluorinated moiety into larger, more complex molecules via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful method for constructing carbon-carbon bonds. synarchive.comorganic-chemistry.org This reaction has been successfully applied in the synthesis of fluorinated probes and for the labeling of peptides with fluorine-18 (B77423) for positron emission tomography (PET). researchgate.netresearchgate.net this compound can be coupled with a variety of alkyne-containing molecules, including those with fluorescent or bioactive components, to generate novel probes.

Furthermore, the heptafluoropropyl group can be incorporated into fluorescent dyes to modulate their photophysical properties. For example, fluorinated Boron-Dipyrromethene (BODIPY) dyes often exhibit enhanced brightness and photostability. mdpi.comencyclopedia.pubnih.govrsc.orgrsc.org The synthesis of such dyes often involves the condensation of pyrrole (B145914) derivatives with an aldehyde. The allylic alcohol of this compound could be oxidized to the corresponding aldehyde, which could then be used in the synthesis of a novel fluorinated BODIPY dye. Alternatively, the vinyl iodide could be used in a cross-coupling reaction to attach the fluorinated fragment to a pre-existing dye scaffold.

Utilization in the Synthesis of Complex Fluorinated Organic Molecules and Natural Product Analogues for Research Purposes

The strategic placement of fluorine atoms in complex organic molecules, including natural product analogues, can have a profound impact on their biological activity and metabolic stability. This compound represents a valuable building block for the introduction of a heptafluorinated moiety into such molecules through multi-step organic synthesis. researchgate.net

The vinyl iodide group is a key functional handle for incorporating this building block into larger molecular frameworks. As mentioned previously, the Sonogashira coupling is a highly effective method for forming carbon-carbon bonds. synarchive.comorganic-chemistry.org This reaction is widely used in natural product synthesis and would allow for the coupling of the heptafluoro-iodohexenol with a variety of complex alkyne-containing intermediates.

Other palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, could also be employed to couple the vinyl iodide with other organic fragments. The choice of reaction would depend on the specific synthetic strategy and the nature of the coupling partners.

The allylic alcohol provides an additional point for functionalization. It can be protected and carried through a synthetic sequence, and then deprotected and oxidized to a ketone or aldehyde for further elaboration. Alternatively, it could be used as a nucleophile in substitution reactions or converted to a leaving group for displacement by other nucleophiles.

The combination of these reactive sites allows for the versatile integration of the heptafluoropropyl-containing fragment into a wide range of complex molecular targets, enabling the exploration of the effects of this specific fluorinated group on the properties of the final molecule.

Contributions to the Design of Fluorinated Amphiphiles or Surfactants (focus on synthetic aspects)

Fluorinated surfactants and amphiphiles are a class of molecules with unique properties, including the ability to significantly lower the surface tension of water and form stable emulsions. 20.210.105nih.govbohrium.comnih.govrsc.orgnih.gov The hydrophobic and oleophobic nature of the heptafluoropropyl group in this compound makes it an excellent starting material for the synthesis of novel fluorinated amphiphiles.

The primary synthetic route to such molecules involves the modification of the hydrophilic hydroxyl group. Esterification with a hydrophilic carboxylic acid or poly(ethylene glycol) (PEG) derivative would generate a non-ionic surfactant. nih.gov The reaction could be carried out using standard esterification conditions, such as acid catalysis or the use of coupling agents.

Similarly, etherification of the alcohol with a hydrophilic partner, such as a PEG-tosylate or a similar activated PEG derivative, would also yield a non-ionic surfactant. google.commdpi.com The choice between esterification and etherification would depend on the desired stability of the final surfactant, as ethers are generally more stable to hydrolysis than esters.

Derivatization and Further Functionalization Strategies for 4,4,5,5,6,6,6 Heptafluoro 2 Iodohex 2 En 1 Ol Scaffolds

Selective Functionalization of the Hydroxyl Group (e.g., Etherification, Amination)

The primary alcohol functionality in the 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588) scaffold is a prime site for introducing a wide array of functional groups through well-established synthetic protocols. Standard derivatization techniques for alcohols, such as acylation, silylation, and alkylation, are readily applicable. researchgate.net

Etherification: The formation of ethers can be accomplished under classical Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. The electron-withdrawing nature of the adjacent fluorinated moiety may increase the acidity of the hydroxyl proton, potentially allowing for the use of milder bases.

Amination: Direct conversion of the hydroxyl group to an amino group can be achieved through a two-step sequence. A common approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide (B81097) (which is subsequently reduced). Alternatively, the Mitsunobu reaction provides a direct route to protected amines from the alcohol, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) in the presence of a suitable nitrogen nucleophile (e.g., phthalimide).

Table 1: Representative Strategies for Hydroxyl Group Functionalization

Reaction Type Reagents Product Type
Etherification NaH, R-X (e.g., CH₃I, BnBr) Alkyl or Aryl Ether
Esterification Ac₂O, pyridine (B92270) or RCOCl, Et₃N Ester
Silylation TBDMSCl, imidazole Silyl Ether
Mesylation MsCl, Et₃N Mesylate (intermediate)
Amination (via azide) 1. TsCl, pyridine; 2. NaN₃; 3. LiAlH₄ Primary Amine

These selective transformations of the hydroxyl group typically leave the vinylic iodide and the heptafluoropropyl group untouched, highlighting the utility of this scaffold in multi-step synthetic sequences.

Transformations Involving the Vinylic Iodide (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)

The carbon-iodine bond at the C-2 position is the most reactive site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. Vinylic iodides are excellent electrophiles for such transformations due to the high reactivity of the C-I bond in oxidative addition steps.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the vinylic iodide with an organoboron reagent, typically an aryl or vinyl boronic acid. organic-chemistry.orgrsc.org The reaction generally proceeds with retention of the double bond stereochemistry, which is crucial for controlling the geometry of the final product. beilstein-journals.org The use of various palladium catalysts and bases allows for the coupling of a wide range of boronic acids, introducing diverse aryl and heteroaryl substituents. organic-chemistry.orgnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Vinylic Iodides

Catalyst Base Solvent Boronic Acid (Ar-B(OH)₂)
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O Phenylboronic acid
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 4-Methoxyphenylboronic acid

Sonogashira Coupling: To introduce alkyne functionalities and form conjugated enynes, the Sonogashira coupling is the method of choice. gold-chemistry.org This reaction involves the coupling of the vinylic iodide with a terminal alkyne, co-catalyzed by palladium and copper(I) species in the presence of an amine base. organic-chemistry.orglibretexts.org Copper-free variants have also been developed to avoid potential issues with copper catalysis. nih.gov This transformation allows for the extension of the carbon skeleton by creating a C(sp²)-C(sp) bond.

Table 3: Representative Conditions for Sonogashira Coupling of Vinylic Halides

Catalyst Co-catalyst Base Solvent Alkyne (R-C≡CH)
Pd(PPh₃)₄ CuI Et₃N THF Phenylacetylene
PdCl₂(PPh₃)₂ CuI Diisopropylamine DMF 1-Octyne

Heck Coupling: The Heck reaction facilitates the coupling of the vinylic iodide with an alkene, forming a new, more substituted alkene. organic-chemistry.orglibretexts.org This palladium-catalyzed process involves the formal substitution of a vinylic hydrogen on the coupling partner. mdpi.com The reaction offers a reliable method for constructing complex diene and styrene (B11656) derivatives, with the regioselectivity often being controlled by the electronic and steric nature of the alkene substituent. nih.gov

Chemical Modifications of the Heptafluoropropyl Moiety

The heptafluoropropyl group (C₃F₇) is characterized by the exceptional strength of its carbon-fluorine bonds, rendering it highly stable and chemically inert under most synthetic conditions. Direct chemical modification of this perfluorinated chain is synthetically challenging and generally not a viable strategy for derivatization. This chemical robustness is, in fact, a key feature, allowing for extensive chemical transformations to be performed on the hydroxyl and vinylic iodide functionalities without affecting the fluorinated tail. The inertness of the heptafluoropropyl moiety ensures that its unique electronic properties are preserved throughout synthetic sequences.

Ring-Closing Metathesis and Other Cyclization Reactions (if applicable to derivatives)

While this compound itself is not a substrate for ring-closing metathesis (RCM), its derivatives can be readily designed for this purpose. RCM is a powerful reaction for the synthesis of carbocyclic and heterocyclic systems, catalyzed by ruthenium or molybdenum alkylidenes. harvard.edu

To prepare a suitable RCM precursor, the hydroxyl group can be functionalized with an alkene-containing moiety. For example, etherification with an alkenyl halide (e.g., 4-bromo-1-butene) would yield a diene. This diene, containing the original double bond and the newly introduced terminal double bond, can then undergo an intramolecular RCM reaction to form a fluorinated cyclic ether. The efficiency of the cyclization to form five-, six-, or seven-membered rings is dependent on the length of the tether and the choice of catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts). harvard.eduresearchgate.net This strategy provides a pathway to novel fluorinated heterocyclic scaffolds.

Strategies for Stereoselective Derivatization

Stereocontrol is a critical aspect of modern synthetic chemistry. For the this compound scaffold, stereoselectivity can be addressed at two key positions: the existing double bond and the allylic alcohol.

Control of Double Bond Geometry: The starting material is typically a single stereoisomer, either (E) or (Z). cymitquimica.comnih.gov Many of the palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are known to proceed with retention of configuration at the vinylic center. beilstein-journals.org By carefully selecting the catalyst and ligands, the stereointegrity of the double bond can be preserved in the product. In some cases, specific ligand systems can even be used to induce isomerization, providing access to the opposite geometric isomer if desired. beilstein-journals.org

Reactions at the Allylic Alcohol: The allylic alcohol provides an opportunity for substrate-directed stereoselective reactions on the adjacent double bond. For instance, after the vinylic iodide has been replaced via a coupling reaction, the resulting fluorinated allylic alcohol can be a substrate for stereoselective epoxidation (e.g., Sharpless asymmetric epoxidation or substrate-directed epoxidation using m-CPBA), where the hydroxyl group directs the oxidant to one face of the alkene. This would install a new stereocenter with high diastereoselectivity, leading to the formation of valuable chiral building blocks.

Environmental Transformation and Degradation Pathways: a Mechanistic Perspective

Abiotic Degradation Mechanisms (e.g., Photochemical, Hydrolysis, Advanced Oxidation Processes)

The structure of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588) suggests susceptibility to several abiotic degradation mechanisms.

Photochemical Degradation: The presence of a carbon-iodine (C-I) bond is a significant feature. The C-I bond is relatively weak and can undergo photolysis upon absorption of environmental ultraviolet (UV) radiation, leading to homolytic cleavage to form a vinylic radical and an iodine radical. The vinylic radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the surrounding medium to yield 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol. The carbon-carbon double bond may also be susceptible to direct photolysis or photosensitized reactions, potentially leading to isomerization or other rearrangements.

Hydrolysis: While fluorinated alkanes are generally resistant to hydrolysis, the allylic alcohol group and the vinylic iodide present potential sites for reaction with water. However, under typical environmental pH conditions (pH 5-9), significant hydrolysis of these functional groups is generally slow without catalytic assistance. The electron-withdrawing nature of the heptafluoropropyl group may influence the reactivity of the double bond and adjacent functionalities.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can readily attack the molecule. redalyc.orgmdpi.com The primary site of attack for •OH radicals would be the electron-rich carbon-carbon double bond, leading to the formation of iodinated polyfluorinated diols or other oxygenated products. researchgate.net The primary alcohol group is also susceptible to oxidation by •OH radicals, which could lead to the formation of an aldehyde and subsequently a carboxylic acid. mdpi.com

Table 1: Predicted Abiotic Degradation Pathways and Key Reactive Sites

Degradation Mechanism Primary Reactive Site Potential Initial Reaction
Photochemical Degradation Carbon-Iodine (C-I) bond Homolytic cleavage to form a vinylic radical.
Hydrolysis Allylic C-OH, Vinylic C-I Slow, likely insignificant under normal environmental conditions.
Advanced Oxidation Carbon-Carbon double bond Hydroxyl radical addition.

Biotransformation Pathways (Mechanistic Insights into Enzyme-Mediated Transformations)

The biotransformation of this compound would be dependent on the enzymatic machinery of present microorganisms.

Enzyme-Mediated Transformations: The primary alcohol group is a likely site for initial enzymatic attack. Alcohol dehydrogenases could oxidize the -CH₂OH group to an aldehyde (4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-enal), which could be further oxidized to a carboxylic acid (4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-enoic acid) by aldehyde dehydrogenases.

The carbon-carbon double bond could be a substrate for enzymes such as reductases, leading to saturation of the bond and the formation of 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol. Epoxidation of the double bond by monooxygenases is another plausible pathway, which would yield an epoxide that can be further hydrolyzed by epoxide hydrolases.

Identification and Mechanistic Understanding of Transformation Products (without toxicity assessment)

Based on the predicted degradation pathways, several transformation products can be mechanistically understood.

Photodegradation Products: The primary product from C-I bond photolysis would be 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol . Subsequent reactions of the intermediate radical could also lead to the formation of other compounds depending on the environmental matrix.

Oxidation Products: Advanced oxidation processes would likely yield 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-ene-1-al and the corresponding carboxylic acid, 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-enoic acid . Attack at the double bond could produce various hydroxylated and carbonylated products, potentially involving cleavage of the carbon chain.

Biotransformation Products: Similar to AOPs, enzymatic oxidation would produce the aforementioned aldehyde and carboxylic acid. Reduction of the double bond would result in 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol .

Table 2: Plausible Transformation Products of this compound

Parent Compound Transformation Pathway Predicted Product Name Chemical Formula
This compound Photolytic Deiodination 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol C₆H₅F₇O
This compound Oxidation (Abiotic/Biotic) 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-enal C₆H₂F₇IO
This compound Oxidation (Abiotic/Biotic) 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-enoic acid C₆H₃F₇IO₂

Environmental Fate Modeling and Pathway Prediction Methodologies (focus on chemical transformation)

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) and other computational models are the primary tools for predicting environmental fate. osti.govresearchgate.net These models use the chemical structure to estimate physicochemical properties and reactivity.

For this compound, models like the US EPA's EPI Suite™ could be used to estimate properties that influence transformation, such as water solubility, vapor pressure, and partitioning coefficients (Log Kow). Biodegradation probability models would analyze the structure for recognizable functional groups that are susceptible to microbial degradation. These models would likely identify the alcohol and double bond as potential sites for biotransformation while flagging the polyfluorinated moiety as recalcitrant. Pathway prediction systems would use libraries of known biotransformation reactions to propose a sequence of degradation steps, likely starting with oxidation of the alcohol or modification of the double bond. researchgate.net

C-F and C-I Bond Cleavage Mechanisms in Environmental Systems

The cleavage of carbon-halogen bonds is a critical aspect of the environmental fate of this compound.

C-I Bond Cleavage: The carbon-iodine bond is the weakest covalent bond in the molecule. As discussed, it is susceptible to photolytic cleavage by environmental UV radiation (photolysis). Reductive dehalogenation, mediated by certain anaerobic microorganisms, is another potential pathway for C-I bond cleavage. This process involves the transfer of electrons to the carbon-iodine bond, leading to the expulsion of an iodide ion.

C-F Bond Cleavage: In contrast, the carbon-fluorine (C-F) bond is exceptionally strong and stable, making it highly resistant to both abiotic and biotic degradation. u-tokyo.ac.jp Cleavage of C-F bonds in environmental systems is a very slow process and typically requires highly specific enzymatic systems or aggressive chemical conditions not commonly found in the environment. While some specialized microorganisms have been shown to defluorinate certain compounds, the highly fluorinated nature of the heptafluoropropyl group in this molecule suggests it would be extremely persistent.

Future Research Directions and Emerging Paradigms in the Chemistry of 4,4,5,5,6,6,6 Heptafluoro 2 Iodohex 2 En 1 Ol

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The vinyl iodide and allylic alcohol moieties in 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol (B1606588) are prime targets for catalytic functionalization. Future advancements will likely concentrate on developing catalytic systems that offer superior selectivity and efficiency for transforming this building block.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to be highly effective for modifying the vinyl iodide position. wikipedia.org Research will likely aim to optimize these reactions for this specific substrate, which could be challenging due to the steric hindrance and electronic effects of the adjacent heptafluoropropyl group. The development of catalysts with high turnover numbers and broad functional group tolerance will be crucial. nih.gov

Furthermore, the application of photoredox catalysis opens up new avenues for the radical-based functionalization of the alkene. chemrxiv.orgresearchgate.net Visible-light-induced reactions could enable the addition of various radical species across the double bond, a transformation that is often difficult to achieve with traditional methods. nih.govmdpi.com The development of dual catalytic systems, combining photoredox catalysis with other catalytic modes like transition metal or organocatalysis, could lead to novel and highly selective transformations.

Hypervalent iodine compounds are also emerging as powerful reagents and catalysts in organofluorine chemistry. cardiff.ac.ukarkat-usa.org Future work might explore the use of catalytic hypervalent iodine reagents for oxidative functionalizations of the allylic alcohol or the alkene, potentially leading to the stereoselective introduction of new functional groups. arkat-usa.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of highly fluorinated compounds can present challenges related to safety, scalability, and reaction control. beilstein-journals.orgvapourtec.com The integration of the chemistry of this compound with flow chemistry and automated synthesis platforms is a promising future direction.

Flow chemistry offers significant advantages for handling potentially hazardous reagents and for precise control over reaction parameters such as temperature, pressure, and reaction time. mit.edursc.org This can lead to improved yields, higher selectivity, and safer reaction conditions. chemistryviews.orgresearchgate.net For instance, exothermic fluorination reactions or reactions involving unstable intermediates can be performed more safely and efficiently in a continuous-flow reactor. beilstein-journals.orgvapourtec.com The modular nature of flow systems also facilitates multi-step syntheses, allowing for the sequential modification of the building block without the need for isolating intermediates. researchgate.net

Automated synthesis platforms can accelerate the exploration of the reactivity of this compound by enabling high-throughput screening of reaction conditions and catalysts. sigmaaldrich.comacs.org These platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, will be invaluable for rapidly identifying optimal conditions for various transformations and for creating libraries of novel fluorinated compounds for drug discovery and materials science. sigmaaldrich.comresearchgate.net

Advanced Spectroscopic Techniques for In Situ Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Advanced, in situ spectroscopic techniques are expected to play a pivotal role in these mechanistic investigations.

In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for the elucidation of reaction kinetics and the identification of transient species. mt.comspectroscopyonline.comrsc.org This is particularly useful for studying fast reactions or reactions involving unstable intermediates, which are common in organofluorine chemistry. nih.govnih.gov Coupling these techniques with electrochemical methods can provide further insights into redox-driven transformations. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ reaction monitoring. Flow NMR techniques can be employed to follow the progress of reactions in real-time, providing detailed structural information on all species in the reaction mixture. acs.org This can help to identify reaction pathways, determine enantioselectivity, and understand the role of catalysts and additives.

Exploration of New Chemical Reactivities and Unusual Transformations

The unique combination of functional groups in this compound suggests the potential for new and unusual chemical transformations. Future research will likely focus on exploring these untapped reactivities.

The electron-withdrawing nature of the heptafluoropropyl group can significantly influence the reactivity of the adjacent alkene and allylic alcohol. This could lead to unexpected outcomes in reactions such as electrophilic additions, cyclizations, and rearrangements. beilstein-journals.org For example, intramolecular reactions between the allylic alcohol and the vinyl iodide, possibly mediated by a transition metal catalyst, could provide access to novel fluorinated heterocyclic compounds. rsc.org

The radical chemistry of this compound is also a fertile ground for exploration. The generation of a vinyl radical at the C-I bond through photoredox catalysis or other radical initiation methods could be followed by a variety of trapping reactions, leading to the formation of diverse and complex fluorinated structures. Furthermore, the allylic position could be a site for C-H functionalization, a highly sought-after transformation in modern organic synthesis. nih.gov

Design Principles for Next-Generation Fluorinated Building Blocks based on Structural Insights

As the chemistry of this compound is further elucidated, the structural insights gained will inform the design of next-generation fluorinated building blocks with tailored properties and reactivities.

By systematically modifying the structure of the parent compound, for example, by changing the length of the perfluoroalkyl chain, altering the substitution pattern on the double bond, or derivatizing the allylic alcohol, new building blocks with fine-tuned electronic and steric properties can be created. mdpi.com These second-generation building blocks could be designed to have improved reactivity in specific transformations or to introduce specific structural motifs into target molecules. researchgate.netacs.org

The knowledge gained from studying the reactivity of this compound can also be applied to the design of entirely new classes of fluorinated building blocks. For instance, the principles learned from the catalytic functionalization of this compound could be used to design other densely functionalized fluoroalkenes with orthogonal reactive sites, enabling the rapid construction of complex molecular architectures. nih.gov This will expand the toolbox of synthetic chemists and facilitate the development of new pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol with high efficiency?

Answer:
Optimal routes include halogenation under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions with moisture/oxygen and microwave-assisted synthesis to reduce reaction time and byproducts . Key steps involve sequential introduction of fluorine and iodine atoms to the hexene backbone, with careful temperature control (typically 0–60°C) to avoid thermal decomposition. Solvent-free conditions or fluorinated solvents (e.g., hexafluorobenzene) improve regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (δ = -70 to -120 ppm for CF₃/CF₂ groups) .
  • ¹H NMR : Resolves hydroxyl (δ = 1–5 ppm) and alkene proton signals, though fluorine shielding may complicate splitting patterns .
  • IR Spectroscopy : Detects O-H stretches (~3200–3600 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~432 g/mol) and isotopic patterns from iodine (m/z 127) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Answer:
Contradictions may arise from structural isomers (e.g., E/Z configurations) or trace impurities . Strategies include:

  • Multi-spectral cross-validation : Compare ¹H/¹⁹F NMR, IR, and HRMS to identify inconsistencies.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • Chromatographic purification : Employ HPLC with fluorinated stationary phases (e.g., C18-F) to isolate isomers or remove impurities .

Advanced: What experimental designs mitigate thermal instability during reactions involving this compound?

Answer:
The compound’s thermal instability stems from electron-withdrawing fluorine groups increasing reactivity. Mitigation strategies:

  • Low-temperature reactions : Conduct steps at ≤0°C using cryogenic baths .
  • Stabilizing additives : Introduce radical inhibitors (e.g., BHT) or electron-deficient catalysts (e.g., Pd(PPh₃)₄) to suppress decomposition .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How does the iodine substituent influence cross-coupling reactions, and what catalyst systems are optimal?

Answer:
The iodine atom acts as a leaving group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Challenges include steric hindrance from adjacent fluorines:

  • Catalyst selection : Use bulky ligands (e.g., SPhos) with Pd(0) to enhance turnover .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
  • Reaction monitoring : Track iodine displacement via ¹²⁷I NMR or X-ray crystallography to optimize stoichiometry .

Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., hydroxyl group reactivity) .
  • Molecular Dynamics (MD) : Simulate solvent effects on fluorine’s electron-withdrawing behavior in aqueous/organic mixtures .
  • QSPR Models : Corrogate structure-property relationships for solubility or LogP using fluorine count and iodine position as descriptors .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Fluorinated gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential iodine vapor release .
  • Waste disposal : Follow EPA guidelines for halogenated waste, avoiding incineration to prevent toxic HF emissions .

Advanced: How can researchers leverage the compound’s fluorine content for applications in medicinal chemistry?

Answer:

  • Metabolic stability : Fluorine’s electronegativity enhances resistance to oxidative degradation in drug candidates .
  • Hydrogen-bond modulation : The hydroxyl group’s acidity (pKa ~10–12) can be tuned for target binding using fluorinated prodrug strategies .
  • ¹⁹F MRI probes : Develop imaging agents by incorporating the compound into fluorinated tracers .

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4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol

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